molecular formula C24H45FeO6 B127652 Ferric 2-ethylhexanoate CAS No. 7321-53-1

Ferric 2-ethylhexanoate

Cat. No. B127652
CAS RN: 7321-53-1
M. Wt: 485.5 g/mol
InChI Key: ULUYRVWYCIOFRV-UHFFFAOYSA-K
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Description

Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is a compound that has been utilized in various chemical processes due to its properties as a Lewis acid catalyst. It has been specifically employed in the stereoselective Diels–Alder reaction to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters with high diastereoisomeric excesses . This compound is also involved in the synthesis of other iron complexes and has been studied for its role in the polymerization of ethylene .

Synthesis Analysis

The synthesis of iron(III) 2-ethylhexanoate is not directly described in the provided papers. However, its application in the synthesis of other complexes is noted. For instance, it is used in the preparation of ferrous complexes by reacting with 2-(carboxylato)-6-iminopyridines and FeCl2 . The synthesis process typically involves combining iron salts with 2-ethylhexanoic acid under controlled conditions.

Molecular Structure Analysis

The molecular structure of iron(III) 2-ethylhexanoate has been studied, revealing a trinuclear oxido-centered iron(III) cluster with a general formula Fe3(μ3-O)(eh)6(acetone)3. Mossbauer spectra indicate two equivalent iron(III) sites and one unique iron(III) site within the molecule. The iron centers are antiferromagnetically coupled, as evidenced by variable temperature magnetic measurements .

Chemical Reactions Analysis

Iron(III) 2-ethylhexanoate is known to catalyze various chemical reactions. It has been reported as a catalyst for the oxidation of unsaturated lipids, such as ethyl linoleate, in combination with ascorbic acid 6-palmitate . Additionally, it is involved in the reaction with polysiloxanes in silicone elastomeric formulations, where it counteracts oxidative embrittlement by converting to ferric silicate and reacting to form hexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron(III) 2-ethylhexanoate are inferred from its applications and reactions. It acts as a mild Lewis acid catalyst, indicating its ability to accept electron pairs during chemical reactions . Its role in the polymerization of ethylene suggests that it can facilitate the formation of complex molecules from simpler ones . The compound's stability at high temperatures is demonstrated by its use as a thermal stabilizer in elastomers . The antiferromagnetic coupling of its iron centers contributes to its magnetic properties .

Scientific Research Applications

Catalytic Applications

Ferric 2-ethylhexanoate has been explored in various catalytic applications. One study demonstrated its use in the synthesis of di-2-ethylhexyl maleate, highlighting its advantages such as low cost, ease of obtainability, and environmental friendliness (Wu Zhi, 2000). Additionally, iron(III) complexes, including those with ferric 2-ethylhexanoate, have shown promising results in catalyzing ethylene oligomerization and polymerization (P. Hao et al., 2010).

Material Science Applications

In material science, ferric 2-ethylhexanoate finds applications as a metal-organic precursor. It is used in the synthesis of various materials and also as a catalyst for ring-opening polymerizations (Shashank Mishra et al., 2007). Furthermore, it has been involved in the study of bio-inspired iron-based catalysts for the oxidation of unsaturated lipids (F. Miccichè et al., 2007).

Environmental and Biological Applications

Ferric 2-ethylhexanoate plays a role in environmental applications, such as in the bioleaching of printed circuit boards. This process utilizes ferric iron as a low-cost oxidant suitable for leaching metals from these boards (A. Hubau et al., 2018). Additionally, it has been involved in studies related to the photochemical decomposition of contaminants in acidic conditions, highlighting its potential in environmental remediation efforts (Masaki Ohno et al., 2014).

Photocatalytic and Other Chemical Applications

Ferric 2-ethylhexanoate is also significant in photocatalytic activities, particularly in the degradation of contaminants. Its ability to generate reactive oxygen species through redox processes in the presence of visible solar energy makes it a valuable asset in this field (Erik M. Casbeer et al., 2012).

Safety And Hazards

Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .

Future Directions

Anaerobic treatment processes, which use alternative electron acceptors to oxygen such as iron, have been gaining increasing attention as an approach for future wastewater management . The applicability of ferric reduction process in wastewater treatment has been suggested .

properties

IUPAC Name

2-ethylhexanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUYRVWYCIOFRV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890632
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferric 2-ethylhexanoate

CAS RN

7321-53-1, 68187-36-0
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron, 2-ethylhexanoate tall-oil fatty acids complexes
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a reaction flask equipped with a mechanical agitator and thermometer was charged 10.0 g (0,069 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirit, 80.0 g water and 0.40 g tetraethylammonium chloride. Iron foil was used as the anode and a graphite rod as the cathode. After passing 11,109 coulombs of direct current, 3.43 g (0,061 mole) of iron was consumed. The precipitated brown solid was then filtered and dried, and found to contain 45.60% iron. The organic layer was separated from the aqueous phase and was dried to give a brown solution of iron octoate in mineral spirits containing 14.10% iron.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.43 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Wang, B Liu, L Li, J You, Y Song - Journal of the Chemical Society of …, 2012 - go.gale.com
Acetaldehyde in liquid phase was oxidized into peracetic acid (PAA) by O2 in a trickle bed reactor in the presence of various organic ferric salts as catalysts. The reaction conditions …
Number of citations: 1 go.gale.com
JT Dibble, R Bartha - Applied and Environmental Microbiology, 1976 - Am Soc Microbiol
The biodegradation of South Louisiana (SL) crude oil and the effects of nitrogen, phosphorus, and iron supplements on this process were compared in a polluted (10,900 oil degraders …
Number of citations: 115 journals.asm.org
C Hepburn, C Hepburn - Polyurethane elastomers, 1992 - Springer
It will be realized from Chapter 1 that in urethane elastomer formation from liquid components there is the possibility of several reactions occurring simultaneously during a prepolymer …
Number of citations: 10 link.springer.com
T Colclough - Atmospheric oxidation and antioxidants, 1993 - books.google.com
… Control experiments with ferric 2-ethylhexanoate showed only one third of the iron was dialysed, hence the soluble iron contents reported for the used Sequence IIID oil will be on the …
Number of citations: 18 books.google.com
R Bartha, RM Atlas - Advances in Applied Microbiology, 1977 - Elsevier
Publisher Summary This chapter discusses the microbiology of aquatic oil spills. Immediately upon spilling, oil begins to undergo a series of physical and chemical changes. The …
Number of citations: 340 www.sciencedirect.com
E Riser-Roberts… - 1992 - apps.dtic.mil
This extensive literature review covers all aspects of in situ and on-site bioremediation of gasoline, middle distillate fuels, and other refined petroleum products, using information …
Number of citations: 0 apps.dtic.mil
RA Rhein - apps.dtic.mil
… 6 3 Kishimoto et al, reported that adding 2 phr ferric 2ethylhexanoate to 0 cS silicone ail resulted, after 48 hours heating at 250C, in a product viscosity of 13 cS, compared to the control, …
Number of citations: 0 apps.dtic.mil
RA Rhein - 1983 - apps.dtic.mil
… 6 3 Kishimoto et al, reported that adding 2 phr ferric 2ethylhexanoate to 0 cS silicone ail resulted, after 48 hours heating at 250C, in a product viscosity of 13 cS, compared to the control, …
Number of citations: 20 apps.dtic.mil

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